Acridine, 9-amino-2-phenyl-
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Overview
Description
Acridine, 9-amino-2-phenyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in scientific research and industrial applications .
Preparation Methods
The synthesis of acridine, 9-amino-2-phenyl- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acridine, 9-amino-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce different aminoacridine derivatives .
Scientific Research Applications
Acridine, 9-amino-2-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acridine, 9-amino-2-phenyl- involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase, leading to the suppression of cancer cell growth . Additionally, the compound’s planar structure allows it to interact with various molecular targets, contributing to its broad range of biological activities .
Comparison with Similar Compounds
Acridine, 9-amino-2-phenyl- can be compared with other similar compounds, such as:
9-anilinoacridine: Known for its anticancer properties and ability to intercalate into DNA.
Amsacrine (m-AMSA): A clinically studied acridine derivative with potent anticancer activity.
Triazoloacridone (C-1305): Another acridine derivative with promising anticancer properties.
The uniqueness of acridine, 9-amino-2-phenyl- lies in its specific substitution pattern, which can influence its biological activity and interactions with molecular targets .
Properties
CAS No. |
5949-66-6 |
---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-phenylacridin-9-amine |
InChI |
InChI=1S/C19H14N2/c20-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-12H,(H2,20,21) |
InChI Key |
YHGAGMNSWODGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4N=C3C=C2)N |
Origin of Product |
United States |
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